alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride
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Overview
Description
Alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is known for its complex molecular structure, which includes a morpholine ring, a propynyl group, and a phenylcyclohexane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propynyl Group: The initial step involves the formation of the propynyl group through a reaction between propargyl bromide and morpholine under basic conditions.
Cyclohexane Derivative Formation:
Coupling Reaction: The final step involves coupling the propynyl-morpholine derivative with the phenylcyclohexane derivative under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated morpholine derivatives.
Scientific Research Applications
Alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and anti-cancer activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as glucosylceramide synthase, which plays a role in glycosphingolipid metabolism. This inhibition can lead to alterations in cellular signaling and membrane dynamics, contributing to its observed biological effects.
Comparison with Similar Compounds
Alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride can be compared with other similar compounds, such as:
DL-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride: Similar in structure but differs in the length of the carbon chain and specific functional groups.
N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide: Shares the morpholine and propynyl groups but has different substituents on the phenyl ring.
Properties
CAS No. |
2110-41-0 |
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Molecular Formula |
C20H28ClNO2 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
1-cyclohexyl-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C20H27NO2.ClH/c22-20(18-8-3-1-4-9-18,19-10-5-2-6-11-19)12-7-13-21-14-16-23-17-15-21;/h1,3-4,8-9,19,22H,2,5-6,10-11,13-17H2;1H |
InChI Key |
OVJRRIWNZMDGPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C#CCN2CCOCC2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
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